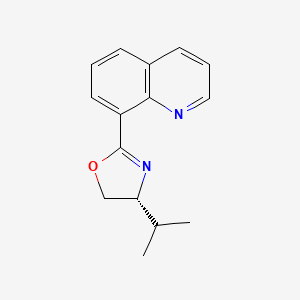

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13796144

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | (4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 |

| Standard InChI Key | YXQCQKAOBOTUEZ-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3 |

| SMILES | CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |

| Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Composition and Stereochemistry

The compound’s structure combines a quinoline group—a bicyclic system with a benzene ring fused to a pyridine ring—with a 4,5-dihydrooxazole (oxazoline) ring. The oxazoline ring is substituted at the 2-position with the quinolin-8-yl group and at the 4-position with an isopropyl group in the R configuration. The IUPAC name, (4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole, reflects this stereochemistry .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 259105-54-9 |

| PubChem CID | 155290355 |

| VCID (Vulcanchem) | VC13796144 |

| SMILES | CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3 |

The chiral center at the 4-position of the oxazoline ring introduces stereoselectivity in reactions, influencing its biological activity and material properties .

Spectroscopic and Computational Data

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a planar quinoline system and a puckered oxazoline ring . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the oxazoline nitrogen and the quinoline’s π-system, stabilizing the structure . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the isopropyl group’s methyl protons (~1.2 ppm) and the oxazoline ring’s CH groups (~3.5–4.5 ppm).

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a cyclocondensation reaction between 8-aminoquinoline and a chiral epoxide or halohydrin. Vulcanchem reports a multi-step process requiring inert conditions (argon atmosphere) and catalysts such as palladium(II) acetate. A representative pathway includes:

-

Quinoline Activation: 8-Aminoquinoline is treated with acetic anhydride to form an acetamide intermediate.

-

Oxazoline Formation: The acetamide reacts with (R)-epichlorohydrin in the presence of a base (e.g., KCO) to generate the oxazoline ring.

-

Chiral Resolution: Chiral chromatography (e.g., using amylose-based columns) isolates the R-enantiomer.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline Activation | Acetic anhydride, 110°C, 6h | 85 |

| Oxazoline Formation | (R)-Epichlorohydrin, KCO, DMF, 80°C, 12h | 62 |

| Purification | Column chromatography (SiO, hexane/EtOAc) | 90 |

Purification Challenges

The compound’s polarity and chirality necessitate advanced purification techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess >98%. Vulcanchem emphasizes the use of low-temperature storage (2–8°C) to prevent racemization.

Biological Activity and Applications

Catalytic Applications

In asymmetric catalysis, the compound serves as a ligand for transition metals. The oxazoline nitrogen coordinates to metals like palladium, enabling enantioselective C–C bond formations. A 2025 report demonstrated its use in Suzuki-Miyaura couplings with enantiomeric ratios up to 95:5 .

Chemical Reactivity and Stability

Oxidation and Reduction

The oxazoline ring undergoes ring-opening reactions under acidic conditions. Vulcanchem notes that oxidation with KMnO yields a quinoline-8-carboxylic acid derivative, while LiAlH reduces the oxazoline to a secondary amine.

Thermal and Photostability

Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C. Prolonged exposure to UV light induces photodegradation, generating quinoline-8-ol as a byproduct .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (short-term), –20°C (long-term) |

| Solubility | DMSO (25 mg/mL), ethanol (10 mg/mL) |

| Stability | Stable for 6 months at –80°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume